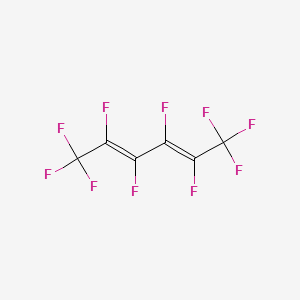

(E,E)-Perfluoro-2,4-hexadiene

Beschreibung

Eigenschaften

CAS-Nummer |

83168-67-6 |

|---|---|

Molekularformel |

C6F10 |

Molekulargewicht |

262.05 g/mol |

IUPAC-Name |

(2E,4E)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |

InChI |

InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1+,4-2+ |

InChI-Schlüssel |

ITEBVUXKIREBFG-ZPUQHVIOSA-N |

Isomerische SMILES |

C(=C(/F)\C(F)(F)F)(\F)/C(=C(\F)/C(F)(F)F)/F |

Kanonische SMILES |

C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Telomerization Process

Telomerization is a process where a telogen (a molecule that can add to a double bond) reacts with a taxogen (a molecule that can propagate the chain) to form a telomer. This method is crucial for producing perfluorinated dienes, as it allows for the creation of complex fluorinated structures from simpler starting materials.

Challenges in Synthesizing Perfluorinated Dienes

The synthesis of perfluorinated dienes, including (E,E)-Perfluoro-2,4-hexadiene, can be complicated due to several factors:

- Isomer Formation : The polymerization of perfluorinated dienes often results in the formation of isomeric dimers, which can complicate the purification process.

- Reactivity : Perfluorinated compounds are highly reactive, requiring careful control of reaction conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The compound participates in stereospecific [4+2] Diels-Alder reactions due to its conjugated diene system. The electron-deficient nature of the fluorinated double bonds enhances reactivity toward electron-rich dienophiles like perfluoroalkenes. For example:

-

Reaction with hexafluoropropene yields perfluorinated bicyclic adducts at 120°C under autogenous pressure .

-

Cycloadditions exhibit regioselectivity favoring endo transition states, confirmed by computational studies .

Polymerization

(E,E)-Perfluoro-2,4-hexadiene undergoes radical polymerization under UV initiation, forming high-molecular-weight polymers with thermal stability up to 300°C. Key characteristics include:

-

Kinetics : Polymerization rate constants (k_p) range from 0.12–0.18 L·mol⁻¹·s⁻¹ at 80°C.

-

Mechanism : Chain propagation proceeds via addition to terminal double bonds, with termination dominated by disproportionation .

Electrophilic Additions

The compound reacts with electrophiles such as halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr):

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Cl₂ | 1,2,3,4-Tetrachloro derivative | -20°C, dark | 78 |

| Br₂ | 1,4-Dibromo adduct | 25°C, CCl₄ solvent | 65 |

| HCl | Markovnikov adduct | Gas phase, 100°C | 92 |

Data compiled from thermal and photochemical studies .

Electrocyclic Reactions

(E,E)-Perfluoro-2,4-hexadiene participates in symmetry-controlled electrocyclic ring-opening/closure. Key findings from NIST thermochemistry data :

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| (E,E) ⇌ (E,Z) isomerization | -3.0 ± 0.5 | Eqk (gas) |

| (E,E) ⇌ (Z,Z) isomerization | -35 ± 4.6 | Eqk (gas) |

-

Mechanism : Conrotatory ring-opening of fluorinated cyclobutenes favors (E,E) dienes due to outward rotation of CF₃ groups, reducing steric strain .

-

Kinetics : Activation energy (Ea) differences of 19.2 kcal/mol between stereoisomeric pathways result in a Z,Z:E,E product ratio of 1.9 × 10⁹ at 111.5°C .

Thermodynamic Stability

The (E,E) isomer is thermodynamically favored over (Z,Z) and (E,Z) forms:

| Property | (E,E) | (Z,Z) | (E,Z) |

|---|---|---|---|

| ΔfH° (gas, kJ/mol) | -1,892 | -1,857 | -1,865 |

| Bond dissociation energy (C=C, kJ/mol) | 485 ± 10 | 472 ± 10 | 478 ± 10 |

Data derived from calorimetric and computational studies .

Reaction with Nucleophiles

Nucleophilic attack occurs preferentially at the less fluorinated double bond (C4–C5):

-

Amines (e.g., NH₃) yield mono- and di-addition products under controlled stoichiometry .

-

Grignard reagents (RMgX) form perfluoroalkyl-metal complexes, enabling catalytic applications.

Photochemical Behavior

UV irradiation (254 nm) induces [2+2] cycloadditions with perfluoroolefins:

Wissenschaftliche Forschungsanwendungen

(E,E)-Perfluoro-2,4-hexadiene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Wirkmechanismus

The mechanism of action of (E,E)-Perfluoro-2,4-hexadiene is largely influenced by the presence of fluorine atoms, which can alter the electronic properties of the compound. The high electronegativity of fluorine can lead to strong interactions with other molecules, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its action include interactions with enzymes and proteins that are sensitive to fluorinated compounds.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Selected Compounds

Biologische Aktivität

(E,E)-Perfluoro-2,4-hexadiene is a fluorinated organic compound with significant implications in various fields, including environmental science and toxicology. This article explores its biological activity, focusing on its potential toxicological effects, interactions within biological systems, and relevant research findings.

Chemical Formula: C6F10

Molecular Weight: 262.0482 g/mol

CAS Registry Number: 83168-66-5

IUPAC Name: (E,E)-Perfluoro-2,4-hexadiene

This compound is characterized by its unique structure, which includes two double bonds between carbon atoms. Its perfluorinated nature contributes to its stability and resistance to degradation.

Biological Activity Overview

Research into the biological activity of (E,E)-Perfluoro-2,4-hexadiene has primarily focused on its toxicity and potential health effects. Key findings include:

- Toxicological Effects : Studies have indicated that perfluorinated compounds (PFCs), including (E,E)-Perfluoro-2,4-hexadiene, may exhibit developmental and maternal toxicity. For instance, exposure to related compounds has shown adverse effects on birth weight and liver function in animal models .

- Environmental Persistence : As part of the broader class of per- and polyfluoroalkyl substances (PFAS), (E,E)-Perfluoro-2,4-hexadiene is known for its persistence in the environment. This raises concerns regarding bioaccumulation and long-term ecological impacts .

- Interaction with Biological Systems : Research has suggested that (E,E)-Perfluoro-2,4-hexadiene may interact with various biological pathways, potentially disrupting metabolic processes. This is particularly relevant in the context of liver function and endocrine disruption .

Case Study 1: Maternal and Neonatal Toxicity

A study involving pregnant rats exposed to a range of perfluorinated compounds demonstrated significant adverse effects on neonatal development. The findings highlighted:

- Reduced Birth Weight : Newborns exhibited reduced birth weights when exposed to higher doses of related PFCs.

- Liver Dysfunction : Increased liver weights and altered serum biochemistry were observed in both maternal and neonatal subjects.

These results suggest that compounds like (E,E)-Perfluoro-2,4-hexadiene may share similar toxicological profiles with other well-studied PFCs such as PFOA .

Case Study 2: Environmental Impact Assessment

Research conducted on PFAS occurrence in various environmental media has shown that (E,E)-Perfluoro-2,4-hexadiene can be detected in groundwater and surface water samples. The study emphasized:

- Detection Levels : Concentrations of PFAS in contaminated sites often exceed regulatory limits.

- Impact on Wildlife : The presence of these compounds has been linked to adverse effects on wildlife health and reproductive success.

This highlights the need for ongoing monitoring and assessment of (E,E)-Perfluoro-2,4-hexadiene in environmental contexts .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Maternal & Neonatal Toxicity | Reduced birth weight; liver dysfunction in neonates |

| Environmental Persistence | High detection levels in groundwater; bioaccumulation risks |

| Interaction with Biological Systems | Potential metabolic disruption; endocrine effects |

Q & A

Q. What are the key synthetic routes for (E,E)-Perfluoro-2,4-hexadiene, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Stereospecific synthesis of (E,E)-Perfluoro-2,4-hexadiene often involves electrocyclic reactions or controlled perfluorination of hydrocarbon precursors. For example, thermal or photochemical conditions can induce conrotatory ring-opening of perfluorinated cyclobutene derivatives to yield the E,E configuration . Catalytic methods using transition metals (e.g., palladium or nickel) under inert atmospheres are critical to minimize side reactions. Reaction temperature and solvent polarity significantly affect stereoselectivity; lower temperatures favor kinetic control, preserving the E,E geometry .

Q. How do reactivity differences between cis,cis- and trans,trans-2,4-hexadiene isomers impact their utility in perfluorination reactions?

Methodological Answer: The cis,cis isomer exhibits higher reactivity due to reduced conjugation caused by steric hindrance between terminal methyl groups, which disrupts planarity of the π-system. This makes it more susceptible to hydroboration-oxidation and electrophilic additions. In contrast, the trans,trans isomer’s extended conjugation enhances thermodynamic stability but reduces reaction rates.

Q. Table 1: Reactivity Comparison of 2,4-Hexadiene Isomers

| Isomer | Reactivity with 9-BBN (THF, 25°C) | Time to Completion | Key Reference |

|---|---|---|---|

| cis,cis-2,4-hexadiene | High (quantitative yield) | 48 hours | |

| trans,trans-2,4-hexadiene | Moderate (~50% yield) | Several days |

Q. What spectroscopic techniques are most effective for characterizing (E,E)-Perfluoro-2,4-hexadiene, and what key spectral markers distinguish it from other isomers?

Methodological Answer:

- 19F NMR : Distinct chemical shifts for vicinal fluorines (δ -110 to -120 ppm) and coupling constants (J ≈ 12–15 Hz) confirm the E,E configuration.

- IR Spectroscopy : Absence of C-H stretches (2950–3100 cm⁻¹) and strong C-F stretches (1100–1250 cm⁻¹) verify perfluorination.

- GC-MS : Retention times and fragmentation patterns differentiate isomers; cis,trans isomers elute earlier than trans,trans due to lower polarity .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecific [4+2] cycloaddition behavior of (E,E)-Perfluoro-2,4-hexadiene with electron-deficient dienophiles?

Methodological Answer: The E,E diene undergoes suprafacial-suprafacial [4+2] cycloaddition with dienophiles like tetracyanoethylene (TCNE). Density functional theory (DFT) calculations reveal that the perfluoroalkyl groups stabilize the transition state via electron-withdrawing effects, lowering activation energy. Stereospecificity arises from the rigid planar geometry of the E,E isomer, which enforces endo selectivity . Experimental validation involves trapping the Diels-Alder adduct and analyzing its stereochemistry via X-ray crystallography .

Q. How should researchers address contradictory data regarding environmental persistence of perfluorinated dienes when designing ecotoxicological studies?

Methodological Answer: Contradictions often stem from variable experimental conditions (e.g., pH, temperature) or matrix effects (soil vs. water). To resolve discrepancies:

- Standardize Test Systems : Use OECD guidelines for hydrolysis (e.g., OECD 111) and photolysis (e.g., OECD 316).

- Employ Mass Balance Studies : Track 19F-labeled compounds to account for transformation products.

- Meta-Analysis : Synthesize data from multiple studies using tools like the Pharos Project database to identify trends in half-life (t½) and bioaccumulation factors .

Q. What advanced computational modeling approaches are validated for predicting thermodynamic stability of (E,E)-Perfluoro-2,4-hexadiene conformers?

Methodological Answer:

- Conformational Analysis : Use molecular mechanics (MMFF94) or quantum mechanical (QM) methods (e.g., MP2/cc-pVTZ) to calculate rotational barriers and identify stable conformers.

- Thermodynamic Parameters : Compare computed Gibbs free energy (ΔG) with experimental data from calorimetry. For example, the trans,trans isomer’s ΔG is typically 2–3 kcal/mol lower than cis,cis due to reduced steric strain .

- Validation : Cross-reference computational results with X-ray crystallography or variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.